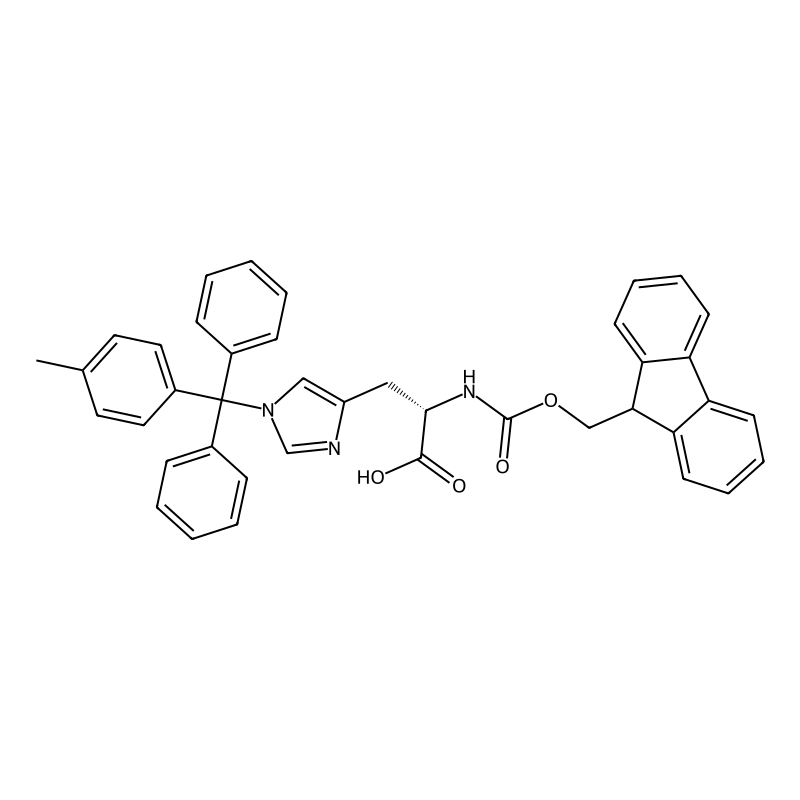

Fmoc-His(Mtt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-His(Mtt)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-im-methyltrityl-L-histidine) is a key building block used in solid-phase peptide synthesis (SPPS) for incorporating the amino acid histidine into peptides. SPPS is a powerful technique for the chemical synthesis of peptides, which are chains of amino acids that play essential roles in various biological processes [].

Fmoc and Mtt Protecting Groups

Fmoc-His(Mtt)-OH contains two protecting groups:

- Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the histidine residue. It can be selectively removed under mild acidic conditions using piperidine, allowing for the formation of peptide bonds with the next amino acid in the sequence [].

- Mtt (Methyltrityl): This group protects the imidazole side chain of histidine. The Mtt group is essential because the underivatized histidine side chain can react with other functionalities during peptide synthesis, leading to undesired side products. Mtt can be selectively cleaved under acidic conditions using mild trifluoroacetic acid (TFA) after peptide chain assembly is complete [].

Advantages of Fmoc-His(Mtt)-OH

Fmoc-His(Mtt)-OH offers several advantages for peptide synthesis:

- Orthogonal protecting groups: The Fmoc and Mtt groups have different cleavage conditions, allowing for selective removal in a specific order. This orthogonal protection strategy minimizes unwanted side reactions and facilitates the synthesis of complex peptides with histidine residues [].

- High purity: Commercially available Fmoc-His(Mtt)-OH is typically of high purity (greater than 98%), ensuring the production of high-quality peptides [].

Overall, Fmoc-His(Mtt)-OH is a valuable building block for incorporating histidine into peptides for various scientific research applications, including:

- Studying protein-protein interactions

- Developing peptide-based drugs

- Investigating the function of histidine-containing enzymes

Fmoc-His(Mtt)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-L-histidine(4-methyltrityl)-OH, is a derivative of histidine commonly utilized in peptide synthesis. This compound incorporates the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for solid-phase peptide synthesis, allowing for selective deprotection and subsequent coupling of amino acids. The Mtt (4-methyltrityl) group provides additional protection for the side-chain imidazole nitrogen of histidine, enhancing the stability and reactivity of the compound during synthesis processes .

Histidine derivatives like Fmoc-His(Mtt)-OH are significant due to their role in biological systems. Histidine is an essential amino acid involved in enzyme catalysis and metal ion coordination. The unique properties of histidine's imidazole side chain allow it to participate in various biochemical processes, including buffering and enzymatic reactions. The incorporation of Fmoc-His(Mtt)-OH into peptides can enhance their biological activity and stability, making it valuable for therapeutic applications .

The synthesis of Fmoc-His(Mtt)-OH typically involves several steps:

- Protection: The histidine amino group is protected with the Fmoc group.

- Side-Chain Protection: The imidazole nitrogen is protected with the Mtt group.

- Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.

- Characterization: Techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of Fmoc-His(Mtt)-OH .

Fmoc-His(Mtt)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptides with specific sequences.

- Drug Development: Its incorporation into peptides can enhance stability and efficacy, making it a candidate for therapeutic agents.

- Bioconjugation: It can be utilized in the development of bioconjugates for targeted drug delivery systems .

Studies have shown that Fmoc-His(Mtt)-OH can effectively couple with various amino acids while maintaining high fidelity and low racemization rates. This property makes it particularly useful in synthesizing peptides that require precise stereochemistry. Research indicates that using this compound in conjunction with specific coupling agents can yield high-quality peptides suitable for biological assays and therapeutic applications .

Several compounds share structural similarities with Fmoc-His(Mtt)-OH, including:

| Compound Name | Description | Unique Features |

|---|---|---|

| Fmoc-His(Trt)-OH | Another histidine derivative with a trityl group | More prone to racemization compared to Mtt |

| Fmoc-His(Clt)-OH | Uses chlorotrityl protection | Offers better stability under acidic conditions |

| Fmoc-Lys(Mtt)-OH | Lysine derivative with Mtt protection | Useful for branched peptide synthesis |

| Fmoc-Arg-OH | Arginine derivative without side-chain protection | Used in minimal-protection strategies |

The uniqueness of Fmoc-His(Mtt)-OH lies in its balance between reactivity and stability, making it particularly suitable for complex peptide synthesis where both properties are crucial .

Molecular Structure and Formula (C₄₁H₃₅N₃O₄)

Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide represents a doubly protected histidine derivative with the molecular formula C₄₁H₃₅N₃O₄ and a molecular weight of 633.73 grams per mole [1] [2] [6]. The compound consists of three distinct structural components: the histidine amino acid backbone, the fluorenylmethoxycarbonyl protecting group attached to the alpha-amino group, and the methyltrityl protecting group positioned on the imidazole nitrogen [1] [2].

The histidine core structure maintains the characteristic imidazole ring system, which exhibits aromatic character at all pH values due to its six-electron π-system [27]. The imidazole ring demonstrates tautomeric behavior, with the proton capable of residing on either nitrogen atom, designated as N₁-H and N₃-H tautomers [27]. Nuclear magnetic resonance spectroscopy has confirmed that the N₁-H tautomer is preferred in most conditions, likely due to favorable hydrogen bonding interactions [27].

The fluorenylmethoxycarbonyl group provides robust protection for the amino functionality through a carbamate linkage [19]. This protecting group exhibits characteristic stability under acidic conditions while remaining sensitive to base-mediated removal, particularly with piperidine treatment [19] [21]. The fluorene component contributes significant aromatic character and enables ultraviolet detection capabilities [19].

The methyltrityl protecting group represents a structural modification of the standard trityl group, incorporating a methyl substituent on one of the phenyl rings [26]. This modification enhances the acid-lability of the protecting group compared to the unsubstituted trityl derivative, allowing for more rapid and selective removal under mild acidic conditions [3] [26].

Table 1: Structural Components of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide

| Component | Function | Chemical Environment | Stability Characteristics |

|---|---|---|---|

| Histidine backbone | Core amino acid structure | Zwitterionic at physiological pH | Stable under normal conditions |

| Fluorenylmethoxycarbonyl group | Alpha-amino protection | Carbamate linkage | Acid-stable, base-labile |

| Methyltrityl group | Imidazole protection | Trityl ether linkage | Enhanced acid-lability |

| Carboxylic acid | Terminal functionality | Free acid form | pH-dependent ionization |

Physical Properties and Stability Profiles

Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide exhibits specific physical characteristics that influence its handling and storage requirements [1] [2] [22]. The compound appears as a white to off-white crystalline powder with a predicted density of 1.23±0.1 grams per cubic centimeter [22]. The predicted boiling point reaches 820.0±65.0 degrees Celsius, though decomposition likely occurs before this temperature is achieved [22].

Table 2: Physical Properties of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₁H₃₅N₃O₄ | [1] [2] [6] |

| Molecular Weight (g/mol) | 633.73 | [1] [2] [6] |

| CAS Number | 133367-34-7 | [1] [2] [6] |

| Melting Point (°C) | Not reported | Not available in sources |

| Boiling Point (°C) | 820.0±65.0 (Predicted) | [22] |

| Density (g/cm³) | 1.23±0.1 (Predicted) | [22] |

| Storage Temperature (°C) | 2-8 | [2] [22] |

| Physical Form | Powder | [2] [22] |

| Solubility | Soluble in DMSO | [3] [8] |

| pKa (predicted) | 3.03±0.10 (Predicted) | [22] |

| Appearance | White to off-white powder | General observation |

The solubility profile of the compound demonstrates selective dissolution in organic solvents, particularly dimethyl sulfoxide, while exhibiting limited aqueous solubility [3] [8]. This characteristic reflects the hydrophobic nature imparted by the extensive aromatic protecting groups [3]. The predicted pKa value of 3.03±0.10 corresponds to the carboxylic acid functionality, indicating substantial acidity under physiological conditions [22].

Stability considerations reveal differential behavior of the protecting groups under various conditions [3] [19] [21]. The methyltrityl group demonstrates enhanced acid-lability compared to the standard trityl derivative, enabling selective removal with dilute trifluoroacetic acid solutions [3]. Research indicates that this group cleaves approximately three times faster than unsubstituted trityl groups, providing improved synthetic flexibility [26].

Table 3: Stability Profile of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide

| Condition | Stability Profile | Reference |

|---|---|---|

| Acid Stability | Mtt group more acid-labile than Trt derivative | [3] |

| Base Stability | Fmoc group base-labile (removed by piperidine) | [19] [21] |

| Thermal Stability | Recommended storage at 2-8°C | [22] |

| Storage Stability | Stable when stored at -20°C for up to 1 month | [3] [8] |

| Light Sensitivity | Fluorene moiety provides UV absorption | [19] |

| Moisture Sensitivity | Should be stored under dry conditions | General practice |

The fluorenylmethoxycarbonyl group maintains stability under acidic conditions but undergoes rapid deprotection in the presence of secondary amines such as piperidine [19] [21]. This selectivity enables orthogonal deprotection strategies in complex synthetic sequences [21]. The fluorene component also provides inherent fluorescence properties, facilitating analytical monitoring through ultraviolet spectroscopy [19].

Temperature stability requires careful consideration, with recommended storage conditions maintaining temperatures between 2-8 degrees Celsius [22]. Extended storage at -20 degrees Celsius provides enhanced stability for periods up to one month, while storage at -80 degrees Celsius extends viability to six months [3] [8].

Spectroscopic Characterization

Spectroscopic analysis of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide reveals distinctive spectral features corresponding to each structural component [11] [36]. Ultraviolet spectroscopy demonstrates characteristic absorption maxima at 264, 289, and 299 nanometers, attributable to the fluorenylmethoxycarbonyl chromophore [11]. These absorption features enable reliable detection and quantification during synthetic procedures and analytical assessments [11].

Table 4: Spectroscopic Characterization of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide

| Technique | Key Features/Peaks | Application/Notes | Reference |

|---|---|---|---|

| UV Absorption | λmax = 264 nm, 289 nm, 299 nm (Fmoc moiety) | UV monitoring during peptide synthesis | [11] |

| ¹H NMR | Aromatic protons (fluorene): 7.2-7.8 ppm; Imidazole: ~6.9-7.6 ppm | Structure confirmation and purity assessment | [11] [36] |

| ¹³C NMR | Aromatic carbons: 120-145 ppm region; Carbonyl: ~156-170 ppm | Complete structural characterization | [11] [36] |

| Mass Spectrometry (ESI) | Molecular ion [M+H]⁺ at m/z 634.3 | Molecular weight confirmation | [1] [2] |

| IR Spectroscopy | C=O stretch (carbamate): ~1720 cm⁻¹; Aromatic C=C: ~1600 cm⁻¹ | Functional group identification | [12] |

| Fluorescence | Strong fluorescence from fluorene moiety (UV detection) | HPLC detection and quantification | [19] |

Proton nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns [11] [36]. The fluorene aromatic protons appear in the 7.2-7.8 parts per million region, while the imidazole protons resonate between approximately 6.9-7.6 parts per million [11] [36]. The methylene protons of the fluorenylmethoxycarbonyl linker typically appear around 4.2-4.4 parts per million, providing definitive structural confirmation [36].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework in the 120-145 parts per million region, with carbonyl carbons appearing at higher field positions between 156-170 parts per million [11] [36]. The methyltrityl carbons contribute additional signals in the aromatic region, while the methyl substituent appears as a characteristic signal in the aliphatic region [36].

Mass spectrometric analysis consistently demonstrates the molecular ion peak at mass-to-charge ratio 634.3 for the protonated molecular ion, confirming the expected molecular weight [1] [2]. Electrospray ionization provides optimal ionization efficiency for this compound, enabling sensitive detection and quantification [1] [2].

Infrared spectroscopy identifies key functional groups through characteristic vibrational frequencies [12]. The carbamate carbonyl stretch appears around 1720 wavenumbers, while aromatic carbon-carbon stretching vibrations occur near 1600 wavenumbers [12]. These features provide rapid functional group identification and purity assessment capabilities [12].

The fluorescence properties of the fluorene moiety enable sensitive detection methods [19]. High-performance liquid chromatography systems routinely employ fluorescence detection to monitor reaction progress and assess product purity [19]. This intrinsic fluorescence eliminates the need for additional derivatization procedures in analytical applications [19].

Conformational Analysis and Crystal Structure

Conformational analysis of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide reveals complex structural dynamics arising from multiple rotational degrees of freedom [17]. The compound exhibits conformational flexibility around several key bonds, including the fluorenylmethoxycarbonyl-amino acid linkage and the methyltrityl-imidazole connection [17]. Solution-state studies indicate the presence of multiple conformational states in equilibrium [17].

Table 5: Conformational Analysis of Fluorenylmethoxycarbonyl-Histidine(Methyltrityl)-Hydroxide

| Analysis Method | Key Findings | Temperature/Conditions | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary structure analysis in peptide context | Variable temperature studies possible | [16] |

| NMR Conformational Studies | Tautomeric forms of imidazole ring characterized | 298 K, various solvents (CDCl₃, DMSO-d6) | [27] [34] |

| Computational Methods | Predicted density and geometric parameters | Standard computational conditions | [22] |

| Crystal Structure Analysis | No specific crystal structure data available | Room temperature crystallization | Not available |

| Solution State Analysis | Multiple conformations possible due to flexible linkers | Physiological pH and temperature | [17] |

Nuclear magnetic resonance studies at 298 Kelvin in various deuterated solvents reveal conformational preferences influenced by solvent polarity and hydrogen bonding capabilities [27] [34]. The imidazole ring system demonstrates tautomeric equilibrium behavior, with nitrogen-15 nuclear magnetic resonance spectroscopy providing definitive evidence for the preferred N₁-H tautomer under most conditions [27] [34].

Circular dichroism spectroscopy in peptide contexts reveals secondary structure influences when the protected amino acid is incorporated into larger molecular frameworks [16]. Temperature-dependent studies demonstrate conformational transitions that may influence synthetic efficiency and product stereochemistry [16]. The fluorenylmethoxycarbonyl group appears to stabilize certain conformational states through π-π stacking interactions [16].

Computational modeling predicts geometric parameters and conformational energy landscapes [22]. Density functional theory calculations provide optimized structural geometries and predict physical properties such as density and thermodynamic parameters [22]. These computational approaches complement experimental observations and guide synthetic optimization [22].

The absence of definitive crystal structure data for this specific compound limits detailed solid-state conformational analysis [17]. However, related fluorenylmethoxycarbonyl-protected amino acids demonstrate consistent structural motifs in crystalline forms, suggesting similar organizational patterns may apply [17]. The bulky protecting groups likely influence crystal packing through steric interactions and aromatic stacking arrangements [17].

Solution-state conformational analysis indicates that multiple conformational states coexist under physiological conditions [17]. The flexible linkers connecting the protecting groups to the histidine core enable significant conformational mobility [17]. This flexibility may influence reaction kinetics and selectivity during synthetic transformations, particularly in sterically demanding coupling reactions [17].

Fluorenylmethyloxycarbonyl Group: Base-Labile Nitrogen-Alpha Protection

The fluorenylmethyloxycarbonyl group represents a cornerstone of modern solid-phase peptide synthesis, serving as a temporary protecting group for the alpha-amino function of amino acids [1] [2]. This protecting group consists of a fluorenyl aromatic system connected to a methoxycarbonyl moiety, creating a stable carbamate linkage with the amino acid nitrogen [3] [1]. The fluorenyl ring system, with molecular formula C₁₃H₁₀, provides both stability and a convenient chromophore for monitoring deprotection reactions through ultraviolet spectroscopy [1] [2].

The fluorenylmethyloxycarbonyl protecting group exhibits exceptional stability under acidic conditions while remaining highly sensitive to basic environments [1] [2]. This acid stability stems from the electron-withdrawing nature of the carbamate carbonyl group, which prevents protonation-induced cleavage [4]. Under acidic conditions, the carbamate linkage remains intact, allowing for selective manipulation of other acid-labile protecting groups without premature removal of the nitrogen-alpha protection [5] [6].

Base-labile deprotection of the fluorenylmethyloxycarbonyl group proceeds through a well-characterized two-step mechanism involving beta-elimination [7] [2]. Initially, the basic reagent abstracts the acidic proton from the fluorenyl methylene carbon adjacent to the carbamate oxygen [7] [6]. This proton abstraction triggers a beta-elimination cascade reaction, resulting in the formation of dibenzofulvene, carbon dioxide, and the free amine [7] [2] [6]. The reaction mechanism can be summarized as follows: the basic nucleophile attacks the methylene proton, forming a carbanion intermediate that undergoes elimination to yield dibenzofulvene and a carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide and regenerate the primary amine [7] [6].

Piperidine in dimethylformamide remains the most widely employed deprotection system for fluorenylmethyloxycarbonyl removal, typically utilized at concentrations of twenty to thirty percent volume per volume [8] [9]. The reaction proceeds rapidly under these conditions, with complete deprotection achieved within ten to thirty minutes at room temperature [8] [9]. Piperidine serves dual functions in this system: it acts as the nucleophilic base for proton abstraction and subsequently forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions [2] [6].

Alternative deprotection reagents have been developed to address the toxicity concerns and potential side reactions associated with piperidine [10] [11]. 4-Methylpiperidine offers reduced toxicity compared to piperidine while maintaining effective deprotection capability, though at somewhat slower reaction rates [10] [9]. The combination of piperazine with 1,8-diazabicyclo[5.4.0]undec-7-ene provides rapid and efficient fluorenylmethyloxycarbonyl removal in less than one minute, offering improved safety profiles compared to traditional piperidine-based systems [11].

Environmental considerations have prompted the development of greener deprotection methodologies [8]. Sodium hydroxide in 2-methyltetrahydrofuran/methanol mixtures represents an environmentally friendly alternative to traditional organic base systems [8]. While these green chemistry approaches may exhibit slower reaction kinetics compared to piperidine, they offer significant advantages in terms of environmental impact and waste reduction [8].

Advanced deprotection strategies have explored the use of Lewis acids in combination with weaker bases such as diethylamine [12]. These systems provide orthogonal deprotection capabilities, allowing for fluorenylmethyloxycarbonyl removal under mildly acidic conditions while preserving other base-sensitive protecting groups [12]. Such approaches expand the synthetic flexibility available to peptide chemists working with complex, multiply-protected substrates [12].

The monitoring of fluorenylmethyloxycarbonyl deprotection reactions benefits from the strong ultraviolet absorption characteristics of the dibenzofulvene byproduct [1] [2]. This chromophoric property enables real-time reaction monitoring and quantitative assessment of deprotection efficiency through spectrophotometric analysis [1] [2]. The ultraviolet absorption maximum occurs at approximately 300 nanometers, providing a convenient analytical window for reaction monitoring [13].

Methyltrityl Group: Acid-Labile Imidazole Protection

The methyltrityl protecting group, systematically known as 4-methyltriphenylmethyl, represents a refined member of the trityl protecting group family specifically designed for imidazole nitrogen protection in histidine derivatives [14] [15]. This bulky protecting group consists of three phenyl rings attached to a central carbon atom, with one phenyl ring bearing a methyl substituent at the para position [15] [16]. The methyltrityl group provides enhanced acid lability compared to the unsubstituted trityl group while maintaining excellent stability under basic conditions [14] [15].

The acid-labile nature of the methyltrityl group stems from the stabilization of the resulting carbocation intermediate upon protonation and subsequent elimination [14] [15] [17]. The electron-donating methyl substituent on one phenyl ring enhances the stability of the trityl carbocation through hyperconjugation and inductive effects [15] [17]. This electronic stabilization enables cleavage under milder acidic conditions compared to less substituted trityl derivatives [15] [18].

Trifluoroacetic acid in dichloromethane serves as the standard deprotection system for methyltrityl groups, typically employed at concentrations of one to three percent [14] [15] [16]. The deprotection proceeds through protonation of the imidazole nitrogen bearing the methyltrityl group, followed by elimination to generate the methyltrityl carbocation and the free imidazole [15] [16]. The reaction is typically complete within thirty to sixty minutes at room temperature [19] [16].

Optimization of methyltrityl deprotection conditions has focused on achieving selectivity in the presence of other acid-labile protecting groups [15] [20]. The use of triisopropylsilane or methanol as carbocation scavengers prevents reattachment of the trityl group and reduces side reactions [19] [16]. These scavengers intercept the highly electrophilic trityl carbocation, preventing it from alkylating nucleophilic sites on the peptide or resin [16] [21].

Advanced deprotection methodologies have explored the use of fluorinated alcohols as milder alternatives to trifluoroacetic acid [15] [20]. Hexafluoroisopropanol and perfluoro-tert-butanol in dichloromethane provide highly selective methyltrityl deprotection with minimal impact on other protecting groups [15] [20]. These systems achieve ninety-five to ninety-nine percent deprotection efficiency with treatment times of three cycles of five to fifteen minutes [15] [20].

The selectivity of methyltrityl deprotection has been extensively studied in the context of orthogonal protection schemes [15] [20] [21]. Under optimized conditions, methyltrityl groups can be selectively removed in the presence of tert-butyl ester and tert-butyloxycarbonyl protecting groups [15] [20]. This selectivity enables on-resin modifications and cyclizations that would be impossible with non-orthogonal protecting group combinations [15] [16].

Monitoring of methyltrityl deprotection reactions relies on the characteristic orange coloration that develops upon formation of the trityl carbocation [19] [16]. This visual indicator provides a convenient qualitative assessment of reaction progress, with the persistence of orange coloration indicating incomplete deprotection [19] [21]. Quantitative monitoring can be achieved through high-performance liquid chromatography analysis of cleaved peptide products [21].

The steric bulk of the methyltrityl group provides additional benefits beyond its acid-labile properties [16] [22]. The large size of this protecting group minimizes unwanted side reactions at the protected imidazole nitrogen, including nucleophilic substitution and metal coordination [16] [22]. This steric protection is particularly valuable during harsh reaction conditions or in the presence of highly electrophilic reagents [22] [23].

Orthogonal Protection Principles Applied to Histidine

Orthogonal protection represents a fundamental principle in peptide synthesis wherein protecting groups are designed to be removable under completely different chemical conditions [24] [25]. The term "orthogonal" was coined by Barany and Merrifield in 1977 to describe protecting group systems that operate through distinct chemical mechanisms, enabling selective deprotection in any order without affecting other protective groups [25] [26]. In the context of Fluorenylmethyloxycarbonyl-Histidine(Methyltrityl)-Hydroxide, this principle manifests through the combination of base-labile and acid-labile protecting groups.

The Fluorenylmethyloxycarbonyl/tert-butyl protection scheme exemplifies true orthogonality in peptide synthesis [24] [25] [27]. Fluorenylmethyloxycarbonyl groups are removed under basic conditions using piperidine or related amines, while tert-butyl-based protecting groups require acidic conditions such as trifluoroacetic acid [24] [25]. This orthogonal relationship ensures that removal of one protecting group type does not affect the other, providing synthetic flexibility and enabling complex peptide constructions [25] [27].

The application of orthogonal protection to histidine presents unique challenges due to the dual nitrogen atoms in the imidazole ring [28] [23]. The nitrogen-1 and nitrogen-3 positions exhibit different electronic properties and reactivity patterns, necessitating careful consideration of protecting group placement and removal sequences [29] [30]. The methyltrityl group specifically targets the tau nitrogen (nitrogen-1) of the imidazole ring, providing acid-labile protection that is orthogonal to the base-labile fluorenylmethyloxycarbonyl group on the alpha-amino function [15] [16].

Selective deprotection strategies enable sophisticated synthetic manipulations that would be impossible with non-orthogonal systems [15] [16] [25]. For example, on-resin cyclization reactions can be performed by selectively removing the methyltrityl group to expose a nucleophilic imidazole nitrogen while maintaining fluorenylmethyloxycarbonyl protection on the alpha-amino group [15] [16]. This selective exposure allows for controlled formation of intramolecular bonds without unwanted side reactions [16] [25].

The compatibility of orthogonal protecting groups extends beyond simple deprotection considerations to encompass stability under various reaction conditions [25] [27]. Fluorenylmethyloxycarbonyl groups must remain stable during acid-catalyzed reactions used for methyltrityl removal, while methyltrityl groups must withstand basic conditions employed for fluorenylmethyloxycarbonyl deprotection [15] [16] [25]. This mutual stability is essential for successful orthogonal protection schemes [25] [27].

Advanced orthogonal strategies incorporate multiple levels of protection to enable complex synthetic sequences [25] [31]. Triple orthogonal systems might combine fluorenylmethyloxycarbonyl (base-labile), methyltrityl (acid-labile), and allyloxycarbonyl (palladium-catalyzed) protecting groups to provide three distinct deprotection mechanisms [25]. Such systems enable the synthesis of cyclic peptides, peptide-drug conjugates, and other complex molecular architectures [25] [31].

The development of pseudo-orthogonal or quasi-orthogonal systems addresses limitations in truly orthogonal approaches [25]. In pseudo-orthogonal systems, protecting groups may be removed under similar conditions but at different rates or with different selectivities [25]. For example, methyltrityl groups are more acid-labile than tert-butyl groups, enabling selective removal with dilute acid while preserving tert-butyl protection [15] [16].

Quality control in orthogonal protection schemes requires careful analytical monitoring to ensure selective deprotection [21] [25]. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy provide essential tools for confirming the integrity of protecting groups throughout synthetic sequences [21] [30]. These analytical methods enable optimization of reaction conditions and identification of potential side reactions [21] [25].

Electronic and Steric Effects on Imidazole Reactivity

The imidazole ring system exhibits complex electronic characteristics arising from its aromatic heterocyclic structure containing two nitrogen atoms with distinct properties [29] [32]. Nitrogen-1 functions as a pyrrole-type nitrogen, contributing a lone pair of electrons to the aromatic pi system, while nitrogen-3 behaves as a pyridine-type nitrogen with a localized lone pair available for protonation or coordination [29] [30] [32]. This electronic duality creates unique reactivity patterns that influence protecting group strategies and chemical transformations [30] [32].

Electrostatic potential calculations reveal significant variations in electron density across the imidazole ring atoms [32]. Nitrogen-1 carries a natural charge of negative 0.290, while nitrogen-3 exhibits a charge of negative 0.217, indicating higher nucleophilicity at the pyrrole-type nitrogen [32]. Carbon-2 displays the lowest electron density with a natural charge of negative 0.013, making it susceptible to nucleophilic attack [32]. Carbon-4 and carbon-5 positions show intermediate electron densities and typically undergo electrophilic substitution reactions [32].

The amphoteric nature of imidazole manifests through its ability to function as both an acid and a base depending on environmental conditions [33] [34]. The acidic character emerges from the nitrogen-1 proton with a pKa value of 14.5, while the basic character results from protonation at nitrogen-3 with a pKa of 7.05 [33] [34]. This dual acid-base behavior positions imidazole near physiological pH, making it an ideal biological buffer and enzymatic catalyst [33] [30].

Tautomerism represents a crucial aspect of imidazole chemistry, with two principal tautomeric forms interconverting rapidly in solution [35] [30]. The tau tautomer features the proton on nitrogen-1, while the pi tautomer has the proton on nitrogen-3 [30]. The relative populations of these tautomers depend on environmental factors including pH, solvent polarity, and hydrogen bonding interactions [35] [30]. Nuclear magnetic resonance studies have demonstrated that tautomeric preferences can significantly influence chemical reactivity and biological activity [30].

Hydrogen bonding interactions profoundly affect imidazole reactivity and conformational preferences [36] [30] [37]. The imidazole nitrogen atoms can function as both hydrogen bond donors and acceptors, creating complex networks of intermolecular interactions [36] [37]. These hydrogen bonding patterns influence the accessibility of nitrogen lone pairs for chemical reactions and can modulate the effectiveness of protecting group strategies [36] [30].

Electronic substituent effects on imidazole reactivity follow predictable patterns based on resonance and inductive contributions [32] [38] [39]. Electron-donating substituents enhance nucleophilicity at nitrogen positions while activating carbon positions toward electrophilic attack [38] [39]. Conversely, electron-withdrawing groups decrease nucleophilicity and deactivate the ring toward electrophilic substitution [38] [39]. These electronic effects must be considered when designing protecting group strategies for substituted histidine derivatives [38].

Steric effects play a equally important role in determining imidazole reactivity, particularly in the context of bulky protecting groups [22] [40] [41]. The methyltrityl protecting group introduces significant steric bulk around the protected nitrogen atom, influencing both electronic properties and physical accessibility [22] [42]. This steric hindrance can reduce the reactivity of the protected nitrogen toward unwanted side reactions while maintaining the desired acid-labile character of the protecting group [22] [23].

The combination of electronic and steric effects creates a delicate balance in protected histidine systems [40] [43] [44]. While steric bulk from protecting groups reduces unwanted reactivity, excessive hindrance can also interfere with desired chemical transformations [40] [43]. The methyltrityl group represents an optimized balance, providing sufficient steric protection without completely blocking access to the imidazole nitrogen [15] [16] [22].

Computational studies have revealed how protecting groups influence the electronic structure of the imidazole ring [32] [44]. Density functional theory calculations demonstrate that methyltrityl protection significantly alters the electron distribution within the imidazole system, reducing the nucleophilicity of the protected nitrogen while leaving the unprotected nitrogen largely unaffected [32] [44]. These electronic changes contribute to the selectivity observed in chemical reactions of protected histidine derivatives [32] [44].

The interplay between electronic and steric effects becomes particularly evident in metal coordination chemistry involving protected histidine residues [40] [44]. The protected imidazole nitrogen shows reduced affinity for metal binding due to both steric hindrance from the methyltrityl group and electronic deactivation [40] [44]. This reduced coordination ability can be advantageous in preventing unwanted metal-catalyzed side reactions during peptide synthesis [40] [44].